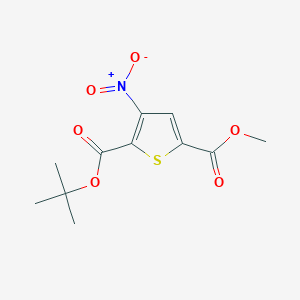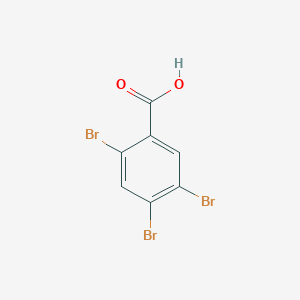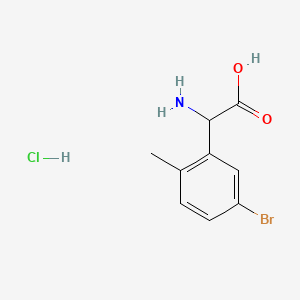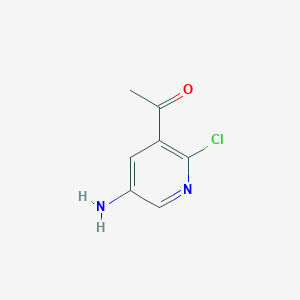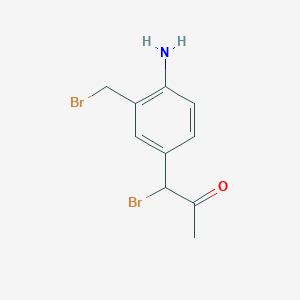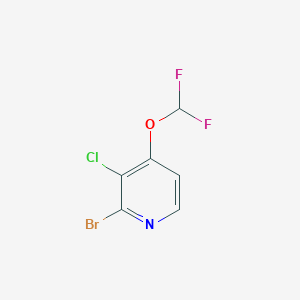![molecular formula C16H21N3O4 B14039555 3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)
3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitro-phenylamino)-8-aza-bicyclo[321]octane-8-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of bicyclic compounds This compound features a unique structure with a bicyclo[321]octane core, which is fused with a nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and reagents, such as samarium diiodide, to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
化学反応の分析
Types of Reactions
3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the ethyl ester can produce various ester derivatives.
科学的研究の応用
3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester has significant potential in various scientific research fields:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The bicyclic structure may also facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester
- 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-, ethyl ester
Uniqueness
3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester is unique due to the presence of the nitro group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H21N3O4 |
|---|---|
分子量 |
319.36 g/mol |
IUPAC名 |
ethyl (1R,5S)-3-(2-nitroanilino)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-2-23-16(20)18-12-7-8-13(18)10-11(9-12)17-14-5-3-4-6-15(14)19(21)22/h3-6,11-13,17H,2,7-10H2,1H3/t11?,12-,13+ |
InChIキー |
PWUDSGZDTUJUSB-YHWZYXNKSA-N |
異性体SMILES |
CCOC(=O)N1[C@@H]2CC[C@H]1CC(C2)NC3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
CCOC(=O)N1C2CCC1CC(C2)NC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


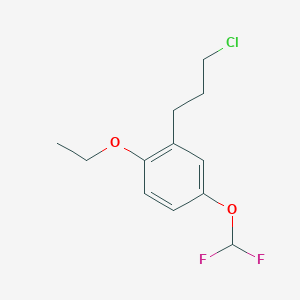
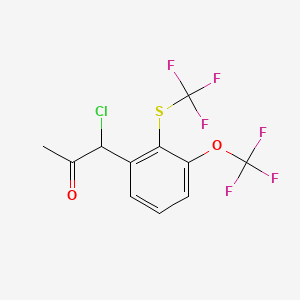
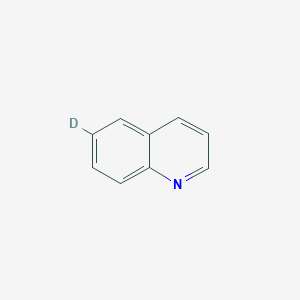
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)

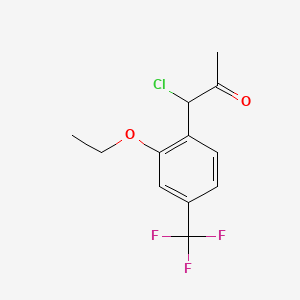
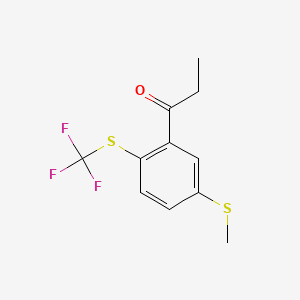
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)
